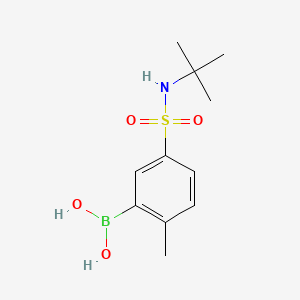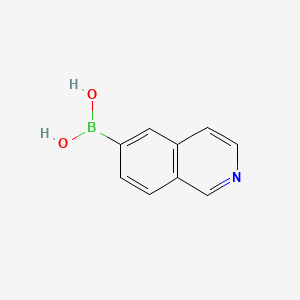
Isoquinolin-6-ylboronic acid
Übersicht
Beschreibung
Isoquinolin-6-ylboronic acid is an important organic compound with many applications in scientific research and industry. It is also known by other names such as 6-Isoquinolinyl-boronic acid and ISOQUINOLIN-6-YL-6-BORONIC ACID .
Synthesis Analysis
Boronic acid, the group to which Isoquinolin-6-ylboronic acid belongs, is a stable and generally non-toxic group that is easily synthesized. It can be used in several synthetic reactions including metal-catalyzed processes like the Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .Molecular Structure Analysis
The molecular formula of Isoquinolin-6-ylboronic acid is C9H8BNO2 . The InChI code is 1S/C9H8BNO2/c12-10(13)9-2-1-8-6-11-4-3-7(8)5-9/h1-6,12-13H . The molecular weight is 172.98 g/mol .Physical And Chemical Properties Analysis
Isoquinolin-6-ylboronic acid has a molecular weight of 172.98 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass is 173.0648087 g/mol and the monoisotopic mass is also 173.0648087 g/mol . The topological polar surface area is 53.4 Ų .Wissenschaftliche Forschungsanwendungen
-
Chemical Synthesis
- Isoquinolin-6-ylboronic acid is a chemical compound used in various chemical reactions . It’s often used as a building block in the synthesis of more complex molecules .
- The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Generally, boronic acids like Isoquinolin-6-ylboronic acid are used in coupling reactions with other organic compounds .
- The outcomes of these reactions would also depend on the specific synthesis. In general, the goal is to create a new compound with desired properties .
-
Sensing Applications
- Boronic acids, including Isoquinolin-6-ylboronic acid, are increasingly utilized in diverse areas of research . They have been used in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions .
- The methods of application or experimental procedures can vary widely depending on the specific sensing application. For example, they can be used in homogeneous assays or heterogeneous detection .
- The results or outcomes obtained would depend on the specific sensing application. In general, the goal is to detect the presence or concentration of a particular substance .
-
Pharmaceuticals
- Isoquinoline is a crucial structure in various drugs . This includes medications used to manage pain and inflammation, cardiovascular diseases, and even some forms of cancer .
- The methods of application or experimental procedures can vary widely depending on the specific pharmaceutical application. For example, it can be used in the synthesis of drugs or as an active ingredient .
- The results or outcomes obtained would depend on the specific pharmaceutical application. In general, the goal is to treat or manage a particular health condition .
-
Material Sciences
- Isoquinoline has found extensive use in material sciences . It can be used in the synthesis of various materials due to its aromaticity, which can interact with various targets .
- The methods of application or experimental procedures can vary widely depending on the specific material science application. For example, it can be used in the synthesis of polymers or other materials .
- The results or outcomes obtained would depend on the specific material science application. In general, the goal is to create a new material with desired properties .
-
Organic Synthesis
- Isoquinolin-6-ylboronic acid is often used as a building block in the synthesis of more complex molecules . It’s used in various chemical reactions, particularly in coupling reactions with other organic compounds .
- The methods of application or experimental procedures would depend on the particular synthesis being performed .
- The outcomes of these reactions would also depend on the specific synthesis . In general, the goal is to create a new compound with desired properties .
-
Heterocyclic Compounds
- Isoquinoline is a heterocyclic aromatic organic compound . It comprises a benzene ring fused to a pyridine ring . This structure is often used in the synthesis of various heterocyclic compounds .
- The methods of application or experimental procedures can vary widely depending on the specific heterocyclic compound being synthesized .
- The results or outcomes obtained would depend on the specific heterocyclic compound . In general, the goal is to create a new compound with desired properties .
Safety And Hazards
Eigenschaften
IUPAC Name |
isoquinolin-6-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c12-10(13)9-2-1-8-6-11-4-3-7(8)5-9/h1-6,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUOMTRFSCUDKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=NC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657366 | |
| Record name | Isoquinolin-6-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinolin-6-ylboronic acid | |
CAS RN |
899438-92-7 | |
| Record name | Isoquinolin-6-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (isoquinolin-6-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



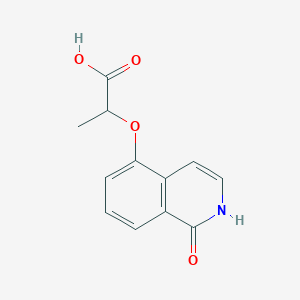
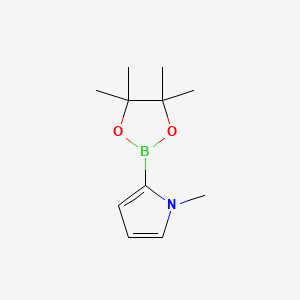
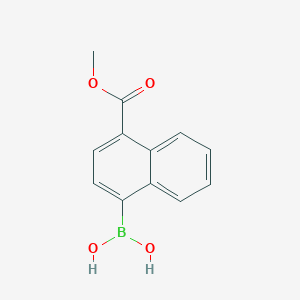
![1-[2-Chloro-4-(methylsulphonyl)phenyl]piperidine-3-carbohydrazide](/img/structure/B1386944.png)
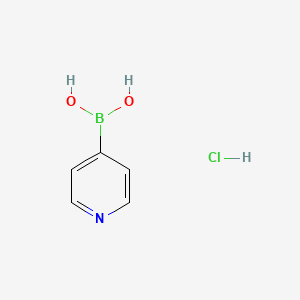
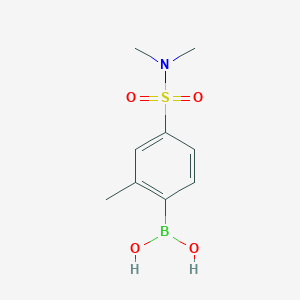
![Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate](/img/structure/B1386951.png)
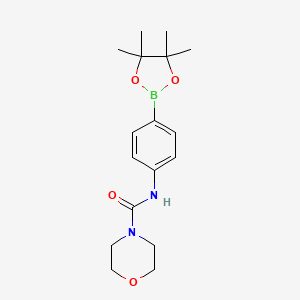
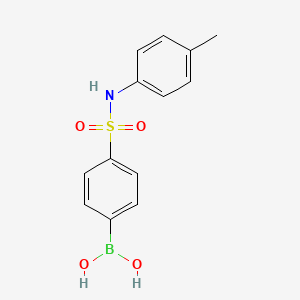
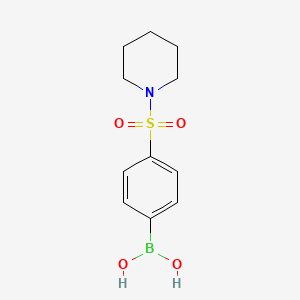
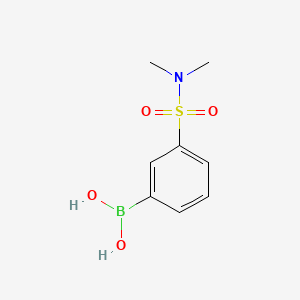
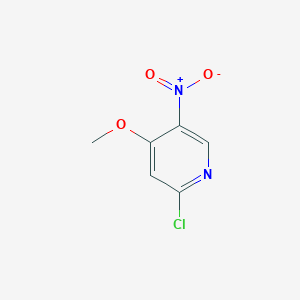
![1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-3-carboxylic acid](/img/structure/B1386963.png)
